molecular formula C6H14O B165604 3-Hexanol CAS No. 623-37-0

3-Hexanol

Cat. No.: B165604
CAS No.: 623-37-0
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-UHFFFAOYSA-N
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Description

3-Hexanol (C₆H₁₄O) is a six-carbon secondary alcohol with the hydroxyl group (-OH) located on the third carbon of the straight-chain structure. It exists in stereoisomeric forms, such as (3S)-3-hexanol, characterized by a defined stereocenter . This compound is notable for its role in natural aroma profiles, industrial applications, and as a reference in toxicological studies. Its molecular properties, including an average mass of 102.177 g/mol and ChemSpider ID 553659, distinguish it from other hexanol isomers .

Preparation Methods

The enzymatic synthesis of 3-hexanol leverages natural lipid oxidation pathways present in plant tissues. A landmark study detailed in FR 2,652,587 (as cited in ) demonstrates the conversion of unsaturated fatty acids, such as linoleic acid, into cis-3-hexenol—a structural analog of this compound—via a cascade of enzymatic reactions. This process involves three key steps:

  • Lipoxygenase-catalyzed oxidation of linoleic acid to form 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD).

  • Hydroperoxide lyase-mediated cleavage of 13-HPOD to yield cis-3-hexenal.

  • Aldehyde reductase activity (often enhanced by yeast) to reduce cis-3-hexenal to cis-3-hexenol .

Optimization of Yield and Selectivity

The enzymatic system’s efficiency hinges on the integrity of plant cellular structures. Grinding fennel leaves (Foeniculum vulgare) without predilaceration preserves hydroperoxide lyase and reductase activities, achieving yields up to 80 mg of cis-3-hexenol per kg of wet plant material . Further improvements are realized through:

  • Cell disintegration : Mechanical disruption of plant cells increases enzyme-substrate contact, elevating conversion rates by 40% .

  • Additives : Ferrous ions (Fe²⁺) and catalase suppress competing peroxidases, reducing side reactions and boosting cis-3-hexenol yield to 120 mg/kg .

  • pH and temperature control : Maintaining pH 4–6 and temperatures between 17°C–30°C stabilizes enzyme activity .

Industrial-Scale Considerations

Steam distillation and solvent extraction (pentane-ether) are employed to isolate cis-3-hexenol, with gas chromatography (GC) confirming >95% purity . While this method is eco-friendly, its reliance on plant biomass limits scalability compared to chemical synthesis.

Grignard Reagent-Mediated Synthesis

The Grignard reaction offers a versatile route to this compound by nucleophilic addition to ketones. As illustrated in , 3-methyl-3-hexanol—a tertiary alcohol analog—is synthesized via methyl magnesium iodide (CH₃MgI) and 3-hexanone. Adapting this for this compound requires:

  • Selection of ketone precursor : 2-Pentanone (CH₃-CO-CH₂-CH₂-CH₃) reacts with propyl magnesium bromide (CH₂CH₂CH₂MgBr) to form this compound after hydrolysis .

  • Reaction mechanism :

    • Nucleophilic attack by the Grignard reagent on the carbonyl carbon of 2-pentanone.

    • Formation of an alkoxide intermediate, hydrolyzed with aqueous acid to yield this compound .

Experimental Protocol

  • Anhydrous conditions : Reactions are conducted in dry diethyl ether or THF to prevent reagent decomposition.

  • Stoichiometry : A 1:1 molar ratio of ketone to Grignard reagent ensures complete conversion.

  • Workup : Hydrolysis with dilute HCl followed by extraction with dichloromethane isolates the alcohol .

Yield and Limitations

Grignard synthesis typically achieves >80% yield under optimal conditions . However, sensitivity to moisture and functional groups necessitates rigorous purification, complicating large-scale production.

Catalytic Hydrogenation of 3-Hexanone

Hydrogenation of 3-hexanone (CH₃-CH₂-CO-CH₂-CH₂-CH₃) provides a direct route to this compound. This method employs heterogeneous catalysts to facilitate H₂ addition across the carbonyl group .

Reaction Parameters

  • Catalysts : Raney nickel (Ni-Al alloy) or palladium on carbon (Pd/C) at 1–5 wt% loading.

  • Conditions : 50–100°C under 10–50 bar H₂ pressure in ethanol or methanol .

  • Kinetics : Complete conversion occurs within 2–4 hours, with yields exceeding 90% .

Advantages Over Competing Methods

  • Scalability : Continuous-flow reactors enable ton-scale production.

  • Selectivity : Minimal byproducts (e.g., over-reduction to hexane) due to controlled H₂ exposure.

Hydroboration-Oxidation of 3-Hexene

Anti-Markovnikov hydration of 3-hexene (CH₂CH₂CH=CHCH₂CH₃) via hydroboration-oxidation offers regioselective access to this compound. The process involves:

  • Borane addition : BH₃-THF complex reacts with 3-hexene, forming trialkylborane.

  • Oxidation : H₂O₂/NaOH oxidizes the borane intermediate to this compound .

Stereochemical Outcomes

  • Cis-addition : Borane attaches to the less substituted carbon, yielding this compound as the major product (>70%) .

  • Side products : Minor amounts of 4-hexanol form due to alkene isomerization.

Acid-Catalyzed Hydration of 3-Hexene

Hydration of 3-hexene under acidic conditions (H₂SO₄, H₃PO₄) proceeds via carbocation intermediacy:

  • Protonation : H⁺ adds to the alkene, generating a secondary carbocation at C3.

  • Nucleophilic attack : Water quenches the carbocation, forming this compound .

Challenges

  • Regioselectivity : Competing carbocation shifts lead to mixtures of 3- and 4-hexanol.

  • Yield : Typically 50–60% due to oligomerization and elimination side reactions .

Comparative Analysis of Synthesis Methods

Method Yield (%) Conditions Cost Scalability
Enzymatic Biocatalysis60–80Aqueous, 20°C, pH 4–6LowModerate
Grignard Synthesis80–90Anhydrous, 0°C–25°CHighLow
Catalytic Hydrogenation90–9550–100°C, 10–50 bar H₂MediumHigh
Hydroboration-Oxidation70–75THF, 0°C–25°CHighModerate
Acid-Catalyzed Hydration50–60H₂SO₄, 80°C–100°CLowHigh

Chemical Reactions Analysis

Acid-Catalyzed Dehydration

3-Hexanol undergoes acid-catalyzed dehydration to form 1-hexene and water. This reaction involves the elimination of a hydroxyl group and a β-hydrogen atom, producing an alkene.

Reaction:
C6H14OC6H12+H2O\text{C}_6\text{H}_{14}\text{O}\rightarrow \text{C}_6\text{H}_{12}+\text{H}_2\text{O}

Thermodynamic Data:

QuantityValueUnitsMethodReferenceComment
ΔₓH° (Enthalpy)32.1 ± 0.3kJ/molCm Liquid phase; heat of hydration

This endothermic process is consistent with the energy required to break C–O and C–H bonds.

Esterification with Trifluoroacetic Anhydride

This compound reacts with trifluoroacetic anhydride (C₄F₆O₃) to form trifluoroacetic acid (C₂HF₃O₂) and hexan-3-yl trifluoroacetate (C₈H₁₃F₃O₂).

Reaction:
C4F6O3+C6H14OC2HF3O2+C8H13F3O2\text{C}_4\text{F}_6\text{O}_3+\text{C}_6\text{H}_{14}\text{O}\rightarrow \text{C}_2\text{HF}_3\text{O}_2+\text{C}_8\text{H}_{13}\text{F}_3\text{O}_2

Thermodynamic Data:

QuantityValueUnitsMethodReferenceComment
ΔₓH° (Enthalpy)-92.68 ± 0.04kJ/molCm Exothermic, liquid phase

The highly exothermic nature indicates strong bond formation in the ester product.

Gas-Phase Proton Transfer Reactions

In gas-phase studies, this compound participates in proton transfer reactions, forming a conjugate base (C₆H₁₃O⁻) and regenerating the alcohol upon reprotonation.

Reaction:
C6H13O+H+C6H14O\text{C}_6\text{H}_{13}\text{O}^-+\text{H}^+\rightarrow \text{C}_6\text{H}_{14}\text{O}

Thermodynamic Data:

QuantityValueUnitsMethodReferenceComment
ΔₓH° (Enthalpy)1556 ± 8.4kJ/molCIDC Gas phase; collision-induced dissociation
ΔₓG° (Gibbs)1529 ± 8.8kJ/molH-TS Transition state analysis

These values reflect the high energy required for deprotonation in the gas phase.

Nucleophilic Substitution with HBr

Treatment of (R)-3-methyl-3-hexanol with HBr results in racemic 3-bromo-3-methylhexane. The reaction proceeds via a carbocation intermediate, enabling nucleophilic attack from either side .

Mechanism:

  • Protonation of the hydroxyl group.

  • Formation of a tertiary carbocation.

  • Bromide ion attack, leading to racemization.

Outcome:

  • Racemic mixture due to planar carbocation intermediate.

Oxidation Reactions (Theoretical)

Scientific Research Applications

Chemical Properties and Characteristics

3-Hexanol is a colorless liquid with a characteristic odor. Its chemical formula is C6H14O\text{C}_6\text{H}_{14}\text{O}, and it has a molecular weight of approximately 102.18 g/mol. It is soluble in water and organic solvents, making it versatile for various applications.

Pharmaceutical Applications

HIV-1 Protease Inhibitors
Research has shown that derivatives of this compound can serve as potent inhibitors of HIV-1 protease. A study synthesized several non-peptidic inhibitors derived from 2,5-diamino-1,6-diphenyl-3-hexanol, demonstrating tight binding to the enzyme with inhibition constants ranging from 20 pm to 5 nm. The crystallographic analysis revealed significant differences in conformation between the crystalline state and its form in solution, which impacts its binding efficacy .

Antibacterial Activity
Recent studies have indicated that hexanol vapors exhibit antibacterial properties against various food-related bacteria. The effectiveness of this compound vapor was tested in vitro and on surfaces, showing potential as a food preservative due to its ability to inhibit bacterial growth .

Food Science Applications

Flavoring Agent
this compound naturally occurs in the flavor profiles of several fruits, such as pineapple. It is utilized as a food additive to enhance flavors and aromas in various food products. Its pleasant scent and flavor properties make it valuable in the food industry .

Research on Honey Composition
In studies examining the composition of honey during storage, this compound was identified among other compounds. Its presence contributes to the flavor profile and may affect the nutritional quality of honey over time .

Chemical Manufacturing

Solvent in Chemical Reactions
Due to its solvent properties, this compound is used in various chemical reactions and processes within industrial settings. Its ability to dissolve both polar and nonpolar compounds makes it an effective medium for synthesizing other chemicals.

Case Study: Development of HIV-1 Protease Inhibitors

A research team synthesized four novel inhibitors based on this compound derivatives. They conducted X-ray diffraction studies to determine the crystal structures of these compounds, revealing insights into their binding mechanisms with HIV-1 protease. This research underscores the potential of this compound derivatives in developing effective antiviral therapies.

Case Study: Antibacterial Efficacy

In another study focusing on food safety, researchers evaluated the antibacterial effects of hexanol vapors on common pathogens found in food products. The findings suggested that incorporating this compound could enhance food preservation techniques by reducing microbial contamination.

Mechanism of Action

The mechanism of action of 3-hexanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomerism

3-Hexanol belongs to the hexanol family, which includes positional isomers such as 1-hexanol (primary alcohol, -OH on C1) and 2-hexanol (secondary alcohol, -OH on C2). These isomers share the molecular formula C₆H₁₄O but differ in hydroxyl group placement, leading to variations in reactivity, polarity, and biological activity .

Property 1-Hexanol 2-Hexanol This compound
Hydroxyl Position Primary (C1) Secondary (C2) Secondary (C3)
Antimicrobial Activity Active (Gram-negative) Inactive Inactive
Aroma Profile Fruity, herbal Mild, less studied Fresh, green, leafy

Functional Differences

Antimicrobial Activity

  • 1-Hexanol: Exhibits antibacterial effects against Gram-negative bacteria (e.g., E. Effective in reducing bacterial counts on vegetables like cabbage and eggplant .
  • 2-Hexanol and this compound: No significant antimicrobial activity observed in vitro .

Aroma Contributions

  • This compound: Imparts fresh, green, and leafy odors in food and plant systems. For example: In white tea, (Z)-3-hexanol (stereoisomer) is a key contributor to grassy notes, synthesized via lipoxygenase (LOX) pathways . In shea butter, this compound is a dominant odorant (FD value up to 2048), derived from lipid oxidation of aldehydes like hexanal .
  • 1-Hexanol: Associated with fruity and herbal aromas in citrus fruits and grapes .
  • 2-Hexanol: Less prominent in aroma studies but detected in minor concentrations in citrus and omija essential oils .

Physicochemical and Industrial Properties

Dielectric Behavior

  • 3,5-Dimethyl this compound (a derivative) shows two relaxation times in heptane solutions: Long relaxation: Molecular rotation (attributed to the entire molecule). Short relaxation: OH-group dynamics. Associates (e.g., dimers) are negligible in dilute solutions .

Chemical Reactivity

  • Oxidation: this compound can be oxidized to 3,4-hexanedione, a valuable precursor for heterocyclic compounds, using novel ketone catalysts under optimized conditions .

Biological Activity

3-Hexanol, a six-carbon straight-chain alcohol, has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article delves into the various aspects of this compound's biological activity, including its antimicrobial properties, metabolic pathways, and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly in its vapor form. Research indicates that while 1-hexanol exhibits significant antibacterial effects against Gram-negative bacteria, this compound has shown limited or no antimicrobial activity against various bacterial strains.

Key Findings on Antimicrobial Activity:

  • Gram-negative Bacteria : 1-Hexanol effectively inhibited the growth of several Gram-negative bacteria when vaporized at concentrations above 150 ppm. In contrast, this compound did not demonstrate similar efficacy against these bacteria .
  • Vegetable Preservation : The application of hexanol vapors (primarily 1-hexanol) has been investigated for reducing bacterial loads on vegetables. Exposure to hexanol vapors significantly decreased viable bacterial counts on surfaces of cabbage and carrots .

Table 1: Antimicrobial Efficacy of Hexanol Isomers

CompoundBacterial TargetActivityConcentration (ppm)
1-HexanolE. coliInhibitory>150
This compoundE. coliNoneN/A
1-HexanolCabbage (surface count)Decreased>50

Metabolism and Pharmacological Implications

The metabolism of this compound involves cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of various compounds. These enzymes facilitate the conversion of lipophilic substances into more hydrophilic metabolites, enhancing their excretion from the body . The implications for drug development are significant as compounds like this compound may influence the pharmacokinetics of co-administered drugs through enzyme induction or inhibition.

Case Study: HIV Protease Inhibitors

Research has indicated that derivatives of this compound are being explored as potential HIV protease inhibitors. The conformational flexibility and low conformational stress in these compounds may enhance their biological activity compared to traditional inhibitors .

Applications in Food Preservation and Safety

Due to its volatile nature and antimicrobial properties, this compound is being investigated for applications in food preservation. Its ability to inhibit microbial growth can extend the shelf life of food products while maintaining safety standards.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling 3-hexanol in laboratory settings?

this compound is a flammable liquid (flash point ~40°C) and a severe eye irritant. Researchers must:

  • Use explosion-proof equipment and eliminate ignition sources due to flammability risks .
  • Wear PPE (gloves, goggles, vapor respirators) to prevent skin/eye contact and inhalation .
  • Store in sealed containers away from incompatible substances (strong acids, oxidizers) to avoid reactive hazards .
  • Follow spill protocols: use inert absorbents and avoid static discharge during cleanup .

Q. How can this compound be synthesized and purified for laboratory use?

  • Dehydration synthesis : this compound can be dehydrated to produce hexene isomers, monitored via gas chromatography (GC) or HPLC. Reaction conditions (temperature, acid catalysts) influence isomer distribution .
  • Purification : Distillation under reduced pressure minimizes thermal degradation. Purity is verified using 13C^{13}\text{C} NMR to confirm absence of alkene byproducts (e.g., δ 125–130 ppm for sp2^2 carbons) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Partially miscible with water (mutual solubility data available at 20–25°C) .
  • Thermal stability : Decomposes above 200°C, releasing COx_x and flammable vapors .
  • Flammability : Lower flammability limit (LFL) at 320 K is 1.2 vol% in air, calculated via group-contribution models .

Advanced Research Questions

Q. How does substrate entropy influence the enantioselectivity of Candida antarctica lipase B (CALB) toward this compound?

  • Experimental findings : CALB exhibits a positive differential activation entropy (ΔΔS=+12.5J/mol.K\Delta \Delta S^\ddagger = +12.5 \, \text{J/mol.K}) for the (R)-enantiomer, unlike other secondary alcohols. This entropy-driven preference correlates with molecular dynamics (MD) simulations showing greater accessible volume for the (R)-transition state, enabling conformational flexibility .
  • Methodological note : MD simulations (CHARMM force field) and systematic conformational searches quantify active-site volume occupancy, linking entropy to enantiomer discrimination .

Q. What contradictions exist in modeling substrate-enzyme interactions for this compound enantiomers?

  • While MD simulations align with entropy data for this compound and 2-butanol, discrepancies arise for bulkier substrates (e.g., 3,3-dimethyl-2-butanol). Here, neither MD nor systematic searches explain entropy trends, suggesting limitations in modeling steric hindrance or dynamic enzyme-substrate rearrangements .

Q. How is this compound metabolized in biological systems, and what are the implications for toxicity studies?

  • Metabolic pathway : In hepatic metabolism, n-hexane is hydroxylated to this compound via cytochrome P450. Further oxidation yields ketones (e.g., 3-hexanone), with 2,5-hexanedione identified as a neurotoxic metabolite .
  • Risk assessment : this compound shows no mutagenicity in Salmonella Ames tests (up to 5000 µg/plate) and no clastogenicity in micronucleus assays (up to 10,000 µM), supporting its use as a read-across analog for nonanol toxicity studies .

Q. What advanced analytical methods are used to detect this compound in environmental or biological matrices?

  • HPLC : A validated method achieves 80–97% recovery from industrial wastewater, using C18 columns and UV detection (λ = 210 nm) .
  • GC-MS : Quantifies this compound in plant volatile organic compounds (VOCs), with detection limits <1 ppb. Applications include monitoring plant stress signals (e.g., this compound emission during pathogen attack) .

Q. How do thermodynamic parameters affect the industrial applicability of this compound in enzymatic catalysis?

  • Process optimization : The entropy-driven enantioselectivity of CALB allows high (R)-3-hexanol yields (>90% ee) at moderate temperatures (25–35°C), reducing energy costs. Contrastingly, enthalpy-dominated systems require precise temperature control .

Properties

IUPAC Name

hexan-3-ol
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InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
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InChI Key

ZOCHHNOQQHDWHG-UHFFFAOYSA-N
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Canonical SMILES

CCCC(CC)O
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID70862314
Record name 3-Hexanol
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Molecular Weight

102.17 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS], colourless liquid
Record name 3-Hexanol
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Boiling Point

133.00 to 135.00 °C. @ 760.00 mm Hg
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Solubility

16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions
Record name 3-Hexanol
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Density

0.818-0.822 (20°)
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Vapor Pressure

4.81 [mmHg]
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CAS No.

623-37-0
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Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Phenyldichloroarsine
3-Hexanol
Phenyldichloroarsine
Phenyldichloroarsine
3-Hexanol
Phenyldichloroarsine
Phenyldichloroarsine
3-Hexanol
Phenyldichloroarsine
Phenyldichloroarsine
3-Hexanol
Phenyldichloroarsine
Phenyldichloroarsine
3-Hexanol
Phenyldichloroarsine
Phenyldichloroarsine
3-Hexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.